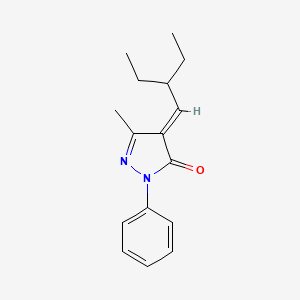
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with an ethylbutylidene group and a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-ethylbutyraldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone compounds.
Substitution: The phenyl ring and the ethylbutylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized pyrazolone derivatives.
Reduction: Reduced pyrazolone compounds.
Substitution: Substituted pyrazolone derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating pain, inflammation, and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Cyclooxygenase (COX) Enzymes: This leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Modulating Reactive Oxygen Species (ROS) Levels: The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Interacting with Cellular Receptors: It may bind to specific receptors on cell surfaces, modulating signaling pathways involved in inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 4-(2-Ethylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, known for its analgesic and antipyretic properties.
4-(2-Methylbutylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: A structurally similar compound with a methylbutylidene group instead of an ethylbutylidene group.
2-Aminothiazole-4-carboxylate Schiff Bases: Compounds with similar heterocyclic structures, known for their antimicrobial and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylbutylidene group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Propriétés
Formule moléculaire |
C16H20N2O |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(4E)-4-(2-ethylbutylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H20N2O/c1-4-13(5-2)11-15-12(3)17-18(16(15)19)14-9-7-6-8-10-14/h6-11,13H,4-5H2,1-3H3/b15-11+ |
Clé InChI |
SPDVGVREGKWISA-RVDMUPIBSA-N |
SMILES isomérique |
CCC(CC)/C=C/1\C(=NN(C1=O)C2=CC=CC=C2)C |
SMILES canonique |
CCC(CC)C=C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



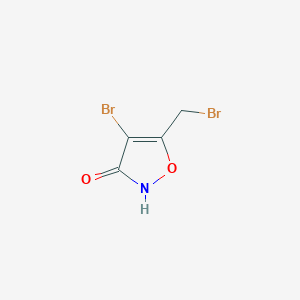


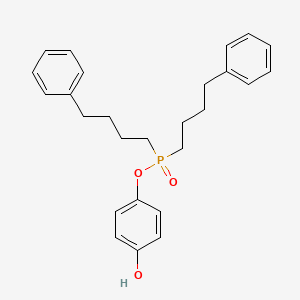
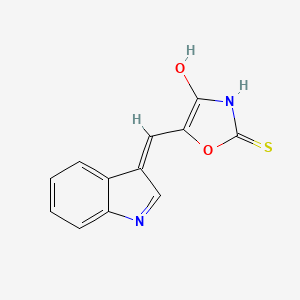
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)
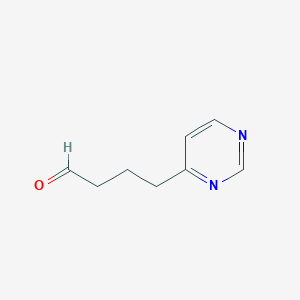

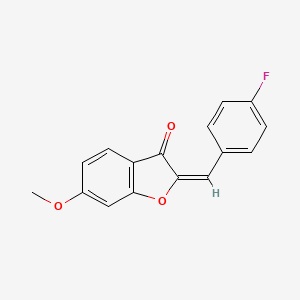
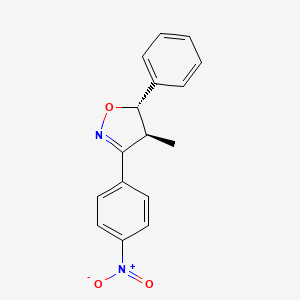
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
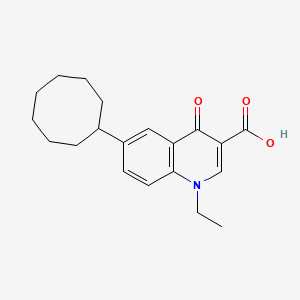
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
